molecular formula C12H10N4O B8315842 4-(2-Amino-pyrimidin-5-yl)-1,3-dihydro-indol-2-one

4-(2-Amino-pyrimidin-5-yl)-1,3-dihydro-indol-2-one

Cat. No.: B8315842
M. Wt: 226.23 g/mol
InChI Key: JTHZNCKPGQAHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-pyrimidin-5-yl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4-(2-aminopyrimidin-5-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H10N4O/c13-12-14-5-7(6-15-12)8-2-1-3-10-9(8)4-11(17)16-10/h1-3,5-6H,4H2,(H,16,17)(H2,13,14,15)

InChI Key

JTHZNCKPGQAHIT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C3=CN=C(N=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium tribromide (90% purity from Aldrich, 7.1 g, 19.98 mmol) was added in portions over 10 minutes to a suspension of 5-(1H-indol-4-yl)-pyrimidin-2-ylamine (1.4 g, 6.66 mmol) in 2-methyl-2-propanol (50 mL), ethanol (30 mL) and acetic acid (18 mL). The mixture was stirred at room temperature for 2 hours, and then acetic acid (72 mL), water (1 mL) and zinc (6.5 g, 100 mmol) were added. Stirring was continued for 1.5 hours. The unreacted zinc dust was filtered off and washed with methanol. The filtrate was concentrated and the syrupy residue was suspended in water (100 mL) overnight. The solid which formed was filtered off. The filtrate was basified with aqueous sodium bicarbonate and extracted with ethanol:dichloromethane (5:95) to give 4-(2-amino-pyrimidin-5-yl)-1,3-dihydro-indol-2-one. 1H NMR (360 MHz, DMSO-d6) δ 10.46 (s, 1H, NH), 8.47 (s, 2H), 7.24 (t, J=7.6 Hz, 1H), 6.99 (d, J=7.6 Hz, 1H), 6.79 (d, J=7.6 Hz, 1H), 6.78 (s, 2H, NH2), 3.64 (s, 2H)
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
5-(1H-indol-4-yl)-pyrimidin-2-ylamine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two

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